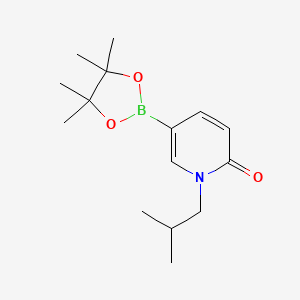
1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronic acid derivative with a pyridin-2(1H)-one core. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyridin-2(1H)-one. The key steps involve:
Bromination: The pyridin-2(1H)-one is brominated at the 5-position to introduce a bromine atom.
Borylation: The brominated pyridin-2(1H)-one undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group.
Alkylation: The boronic acid group is then alkylated with isobutyl bromide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The pyridin-2(1H)-one core can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of boronic acids.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., sodium carbonate, Na₂CO₃) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be employed in the development of bioactive compounds and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is structurally similar but has a pyrazole core instead of a pyridin-2(1H)-one core.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains additional functional groups, such as methoxy and sulfonamide.
Uniqueness: 1-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is unique due to its combination of the pyridin-2(1H)-one core and the boronic acid group, which allows for diverse reactivity and applications in organic synthesis and material science.
Properties
Molecular Formula |
C15H24BNO3 |
|---|---|
Molecular Weight |
277.17 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C15H24BNO3/c1-11(2)9-17-10-12(7-8-13(17)18)16-19-14(3,4)15(5,6)20-16/h7-8,10-11H,9H2,1-6H3 |
InChI Key |
XTHXMHIOLWRIGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















